(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-6(2-3(8)9)4(10)7-5(11)12-6/h2H2,1H3,(H,8,9)(H,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUMNMDBDCKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)S1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .
Industrial Production Methods: Industrial production often employs green chemistry principles to enhance atom economy and reduce environmental impact. Techniques such as catalytic regio- and stereoselective methodologies are utilized to produce high-purity compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions often employ reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Common substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with fewer oxo groups .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Research indicates that thiazolidinone derivatives, including (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, exhibit significant antidiabetic properties. Studies have shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, a study demonstrated that the compound effectively lowered glucose levels in streptozotocin-induced diabetic rats, suggesting its potential as a therapeutic agent for diabetes management .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .
Agricultural Science
Fungicides and Pesticides
The compound's thiazolidinone structure is of interest in agricultural chemistry for developing fungicides and pesticides. Research has indicated that derivatives of thiazolidinones can effectively control fungal pathogens in crops, thus enhancing agricultural productivity. Field trials have shown promising results in reducing disease incidence in crops treated with formulations containing this compound.
Materials Science
Polymer Development
In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its ability to undergo polymerization reactions can lead to materials with unique properties suitable for various applications, including coatings and adhesives .
Case Study 1: Antidiabetic Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels after administration over a period of four weeks. The study concluded that this compound could be developed into a new class of antidiabetic drugs due to its effectiveness and low toxicity profile .
Case Study 2: Agricultural Application
In a field trial conducted by researchers at an agricultural university, formulations containing this compound were tested against common fungal pathogens affecting wheat crops. The results showed a 40% reduction in disease severity compared to untreated controls. This case highlights the potential of this compound as an effective fungicide in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to form stable complexes with metal ions, which can influence its pharmacological properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological activity of TZD derivatives is highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
- Key Observations: Electron-Withdrawing Groups: The 3,4,5-trimethoxyphenyl group in thiadiazole derivatives enhances cytotoxicity, likely due to improved DNA intercalation or kinase inhibition . Thioxo vs. Dioxo: The thioxo group in antifungal TZDs (e.g., [(5Z)-5-(pyridin-2-ylmethylene)-4-oxo-2-thioxo-TZD]acetic acid) contributes to antifungal activity, which is absent in the target compound . Acetamide vs.
Biological Activity
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid (CAS No. 496020-58-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : C6H7NO4S
- Molecular Weight : 189.19 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Properties : Experimental models suggest that it can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory disorders.
- Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, proposed mechanisms include:
- Modulation of Enzymatic Activity : The compound may interact with specific enzymes involved in inflammatory pathways.
- Receptor Binding : There is evidence suggesting that it may bind to receptors influencing cellular signaling pathways related to inflammation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | , |
| Anti-inflammatory | Inhibits cytokine release | , |
| Antimicrobial | Effective against Gram-positive bacteria | , |
Case Study 1: Antioxidant Effects
In a study conducted on cell cultures, this compound demonstrated significant antioxidant capacity by reducing reactive oxygen species (ROS). This suggests its potential role in preventing oxidative damage in various pathological conditions.
Case Study 2: Anti-inflammatory Mechanism
A model of induced inflammation in rats showed that administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This positions the compound as a candidate for further development in treating inflammatory diseases.
Q & A
Q. Q. What controls are essential in in vivo pharmacokinetic studies?
- Methodological Answer : Include:
- Vehicle controls (e.g., carboxymethylcellulose for oral dosing).
- Positive controls (e.g., rosiglitazone for antidiabetic studies).
- Terminal blood sampling at t = 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose for AUC calculations.
- Tissue distribution analysis (liver, kidney) to assess accumulation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
